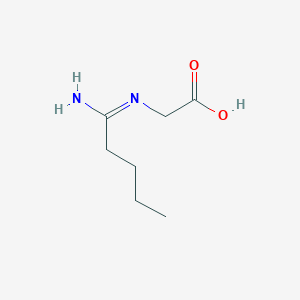

Pentanimidoylamino-acetic acid

Descripción general

Descripción

Pentanimidoylamino-acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Pentanimidoylamino-acetic acid (PAA) is a compound with the molecular formula and a molecular weight of 158.2 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of PAA, including its mechanisms of action, research findings, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C7H14N2O2 |

| Molecular Weight | 158.2 g/mol |

| IUPAC Name | 2-(1-aminopentylideneamino)acetic acid |

| CAS Number | 193140-43-1 |

This compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : PAA has been shown to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of inflammatory responses where cyclooxygenases (COX-1 and COX-2) play crucial roles.

- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with inflammation and pain, thereby contributing to its therapeutic effects.

- Antioxidant Properties : Some studies suggest that PAA possesses antioxidant properties, which could help mitigate oxidative stress in biological systems.

Anti-inflammatory Effects

Research indicates that PAA may have significant anti-inflammatory properties. In a study evaluating various compounds for their COX-2 inhibitory activity, PAA was included among other novel compounds. The results demonstrated that certain derivatives exhibited potent inhibition of COX-2, with IC50 values comparable to well-known anti-inflammatory drugs.

- Case Study : A study involving the administration of PAA in animal models showed a reduction in paw edema, indicating its potential as an anti-inflammatory agent. The results highlighted a decrease in pro-inflammatory cytokines such as TNF-α and IL-6.

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of PAA revealed promising results against various bacterial strains. The compound demonstrated bacteriostatic effects, suggesting its potential utility in treating infections.

- Case Study : In vitro tests showed that PAA inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations, indicating its potential as an antimicrobial agent.

Research Findings

A comprehensive review of literature on PAA reveals several key findings:

- Structure-Activity Relationship (SAR) : Modifications to the pentanimidoyl group significantly affect the biological activity of the compound. Understanding these relationships can aid in designing more potent derivatives.

- Safety Profile : Toxicological assessments indicate that PAA has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in preliminary studies.

- Pharmacokinetics : Studies on the absorption, distribution, metabolism, and excretion (ADME) properties of PAA suggest good oral bioavailability and metabolic stability.

Análisis De Reacciones Químicas

Vilsmeier-Haack Formylation

Pentanimidoylamino-acetic acid undergoes cyclization and formylation in the Vilsmeier-Haack reaction to yield 2-substituted 5-chloroimidazole-4-carbaldehydes:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| This compound, POCl₃, DMF | Toluene, 100°C, 2 hrs | 2-butyl-5-chloroimidazole-4-carbaldehyde | 58% |

| Same reactants + Cu(OTf)₂ | Toluene, 100°C, 2 hrs | 5-formylimidazole derivative | 96% |

Key Observations :

-

Role of POCl₃/DMF : Forms the Vilsmeier reagent (chloromethyleneiminium chloride), enabling electrophilic formylation at the α-carbon .

-

Catalyst Effect : Copper(II) trifluoromethanesulfonate enhances yield by stabilizing reactive intermediates .

-

Workup : Quenching with cold water (pH 1.2) precipitates the product, which is isolated via filtration .

Stability and Handling

-

pH Sensitivity : Decomposes under strongly acidic or basic conditions; optimal stability at pH 7–9 .

-

Solubility : Poor in nonpolar solvents (e.g., toluene), requiring methanol/water mixtures for reactions .

Reaction Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Vilsmeier) | 100°C | <90°C: Incomplete cyclization |

| POCl₃ Equivalents | 2.8 mol eq | Lower eq: Reduced formylation |

| Reaction Time | 2 hrs | Shorter durations: <50% yield |

These findings highlight the compound’s versatility in synthesizing pharmacologically relevant imidazole scaffolds, with reaction parameters critically influencing efficiency .

Propiedades

IUPAC Name |

2-(1-aminopentylideneamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-2-3-4-6(8)9-5-7(10)11/h2-5H2,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDCVNHVIRGSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.